1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one
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Description
1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the field has focused on the synthesis and spectral characterization of related compounds, exploring their potential for forming complexes with metal ions, such as zinc(II), and investigating the effects of solvent on complexation. For instance, Tavman et al. (2006) synthesized and characterized 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes, highlighting the role of intramolecular hydrogen bonding in complex formation and the solvent effects on these reactions (Tavman, 2006).
Pharmacological Screening
Benzimidazole derivatives, with structural similarities to the target compound, have been synthesized and evaluated for their pharmacological properties. Shaharyar et al. (2016) undertook the synthesis, characterization, and in vivo anticonvulsant screening of novel benzimidazole derivatives, finding some compounds with potent activity and better protective indices than standard drugs (Shaharyar et al., 2016).
Antimicrobial Activities
Studies have also explored the antimicrobial potential of benzimidazole-based compounds. For example, Salahuddin et al. (2017) synthesized and evaluated 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives for their antimicrobial activities, identifying several compounds with potent activity against common bacterial and fungal strains (Salahuddin et al., 2017).
Catalytic and Material Applications
The research extends to the exploration of these compounds in catalytic processes and material science. For instance, Haghverdi et al. (2018) investigated iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives for their catalytic behavior in ethylene reactivity, demonstrating potential applications in polymerization processes (Haghverdi et al., 2018).
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-15(23-17-10-6-3-7-11-17)18(22)21-13-12-20-19(21)24-14-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAEFIROSUYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328335 |
Source
|
Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851864-28-3 |
Source
|
Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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